molecular formula C8H11N B1329328 Pyridine, 4-ethyl-2-methyl- CAS No. 536-88-9

Pyridine, 4-ethyl-2-methyl-

Cat. No. B1329328
CAS RN: 536-88-9
M. Wt: 121.18 g/mol
InChI Key: KNCHDRLWPAKSII-UHFFFAOYSA-N
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Description

“Pyridine, 4-ethyl-2-methyl-” is a chemical compound with the formula C8H11N . It is also known by other names such as “Pyridine, 2-methyl-4-ethyl”, “5-ethyl-2-methylpyridine”, and "4-ethyl-2-methylpyridine" .


Synthesis Analysis

While specific synthesis methods for “Pyridine, 4-ethyl-2-methyl-” were not found, there are general methods for synthesizing 2-methylpyridines. For instance, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular structure of “Pyridine, 4-ethyl-2-methyl-” is available as a 2D Mol file . The molecular weight of the compound is 121.1796 .


Chemical Reactions Analysis

While specific chemical reactions involving “Pyridine, 4-ethyl-2-methyl-” were not found, pyridine derivatives in general have been studied for their electrochemical properties . The research highlighted the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .

Scientific Research Applications

  • Electrochemistry

    • Pyridine derivatives are important heterocyclic compounds used in pharmaceuticals and chemical reagents for organic synthesis . They attract attention from both fundamental and applied chemistry .
    • The research of reduction–oxidation mechanisms of hydrogenated pyridine derivatives combines analytical and preparative electrochemical methods .
    • The study involved the reduction of the pyridinium perchlorate in the presence of EtBr, resulting in 4-ethyl-3,4,5-trimethoxycarbonyl-1,6-dimethyl-2-propyl-1,4-dihydropyridine .
  • Bioactive Ligands and Chemosensors

    • Pyridine is a valuable nitrogen-based heterocyclic compound present in many naturally occurring bioactive compounds and is widely used in drug designing and development in pharmaceuticals .
    • Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
    • These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
    • They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .
    • Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
  • Synthesis of Substituted Pyridines

    • Pyridine derivatives with diverse functional groups are important structural motifs found in numerous bioactive molecules .
    • A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenolpyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
    • The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methylnicotinate .
  • Pyridinium Salts

    • Pyridinium salts have played an intriguing role in a wide range of research topics .
    • They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
  • Production of Vitamin B3

    • 2-Methyl-5-ethylpyridine (MEP) is a largely produced pyridine base, currently used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP .
    • MEP is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .
  • Treatment of Disorders Involving Elevated Plasma Blood Glucose

    • Due to the efficacy of certain pyridine derivatives to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Catalysis

    • Pyridine and its derivatives are often used as catalysts in organic synthesis .
    • They can act as a base, forming a positively charged intermediate that is more susceptible to nucleophilic attack .
    • They can also coordinate to transition metals, acting as ligands in metal-catalyzed reactions .
  • Pharmaceuticals

    • Pyridine derivatives are found in a variety of pharmaceuticals, including antihistamines, antipsychotics, and anxiolytics .
    • They are also used in the synthesis of anti-inflammatory drugs .
  • Agrochemicals

    • Pyridine derivatives are used in the synthesis of herbicides and insecticides .
    • They are also used in the production of plant growth regulators .
  • Materials Science

    • Pyridine and its derivatives are used in the production of dyes and pigments .
    • They are also used in the manufacture of rubber products and in the synthesis of certain types of polymers .
  • Electronics

    • Pyridine derivatives are used in the production of liquid crystals, which are used in display technologies .
    • They are also used in the manufacture of semiconductors .
  • Chemical Research

    • Pyridine and its derivatives are used as solvents and reagents in chemical research .
    • They are also used in the synthesis of other organic compounds .

Safety And Hazards

While specific safety and hazard information for “Pyridine, 4-ethyl-2-methyl-” was not found, it’s worth noting that exposure to pyridine can cause irritation of the eyes, nose, and throat, and may lead to vomiting, headache, and dizziness .

properties

IUPAC Name

4-ethyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCHDRLWPAKSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060214
Record name Pyridine, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-methylpyridine

CAS RN

536-88-9
Record name 4-Ethyl-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2-picoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-ethyl-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHYL-2-PICOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA18ON150D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the examples, certain of the starting materials were prepared in accordance with methods disclosed in the literature. For example, 2,3-dimethylpyrazine was prepared from 2,3-dimethyl-5,6-dihydropyrazine by the method of G. P. Rizzi, J. Org. Chem. 33, 1333 (1968) which itself was prepared by the procedure of T. Ishiguro and M. Matsumura, Yak. Zass. 78, 229 (1958). 4-Ethyl-2-methylpyridine was prepared by the procedure of Kaiser et al., J. Org. Chem. 38, 71 (1973). 4-Methoxy-2-picoline-N-oxide was prepared by reacting 4-nitro-2-picoline-N-oxide with methanolic potassium carbonate solution according to the general procedure of E. Profft et al., Germany (East) 69, 126; 10/5/69; Chem. Abs. 72, 90309w (1970). The crude product was not purified but was reacted directly with phosphorous trichloride in chloroform solution to give the known 4-methoxy-2-picoline starting material, based upon the general method of Herz and Tsai, J. Am. Chem. Soc. 76, 4184 (1954).
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